molecular formula C13H12ClNS B3024456 2-[(4-Chlorobenzyl)thio]aniline CAS No. 43092-84-8

2-[(4-Chlorobenzyl)thio]aniline

Cat. No. B3024456
CAS RN: 43092-84-8
M. Wt: 249.76 g/mol
InChI Key: ICMGQEPYBCOVEA-UHFFFAOYSA-N
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Description

“2-[(4-Chlorobenzyl)thio]aniline” is a chemical compound with the CAS Number 43092-84-8 . It has a linear formula of C13 H12 Cl N S . The IUPAC name for this compound is 2-[(4-chlorobenzyl)sulfanyl]aniline .


Molecular Structure Analysis

The InChI code for “2-[(4-Chlorobenzyl)thio]aniline” is 1S/C13H12ClNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“2-[(4-Chlorobenzyl)thio]aniline” is a solid at room temperature . It has a molecular weight of 249.76 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-Chlorobenzyl)thio]aniline, focusing on six unique fields:

Antimicrobial Agents

2-[(4-Chlorobenzyl)thio]aniline has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth. This compound has been evaluated for its effectiveness against various bacterial strains, including Helicobacter pylori , which is known to cause stomach ulcers .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties make it a suitable building block for creating more complex molecules used in drug development. Researchers utilize it to synthesize compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents .

Organic Synthesis

In organic chemistry, 2-[(4-Chlorobenzyl)thio]aniline is used as a reagent for synthesizing other organic compounds. Its reactivity with different functional groups makes it a versatile tool in the creation of heterocyclic compounds, which are essential in the development of new materials and drugs .

Material Science

The compound is also explored in material science for its potential to form novel materials with unique properties. Researchers investigate its use in creating polymers and other materials that can be applied in various industries, including electronics and coatings .

Agricultural Chemicals

2-[(4-Chlorobenzyl)thio]aniline is studied for its potential use in agricultural chemicals, such as pesticides and herbicides. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals that can protect crops from damage .

Biological Research

In biological research, this compound is used to study the mechanisms of action of various biological processes. Its interactions with enzymes and proteins are of particular interest, providing insights into how certain diseases develop and how they can be treated .

Safety and Hazards

The safety data sheet (SDS) for “2-[(4-Chlorobenzyl)thio]aniline” can provide detailed information about its hazards and safety precautions . Always handle chemicals with appropriate safety measures.

Mechanism of Action

Target of Action

It’s known that benzylic compounds often participate in reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-[(4-Chlorobenzyl)thio]aniline involves its interaction with its targets through various chemical reactions. For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution . In the case of 2-[(4-Chlorobenzyl)thio]aniline, the chlorine atom can be replaced by a nucleophile in a substitution reaction .

Biochemical Pathways

It’s known that benzylic compounds can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, which for 2-[(4-chlorobenzyl)thio]aniline is 24976 g/mol .

Result of Action

The result of its action would likely involve the formation of new carbon-carbon bonds through reactions such as the suzuki–miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of 2-[(4-Chlorobenzyl)thio]aniline can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, temperature, and pressure .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMGQEPYBCOVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402049
Record name 2-[(4-chlorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43092-84-8
Record name 2-[(4-chlorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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